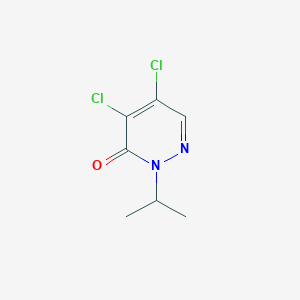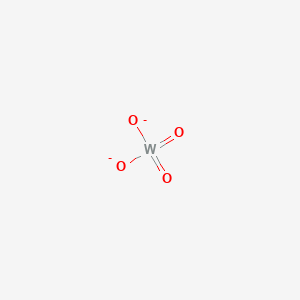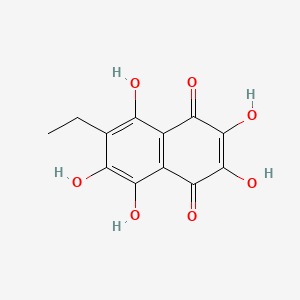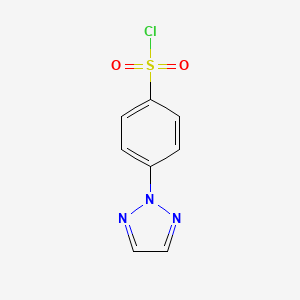
Azure A
描述
Synthesis Analysis
Azure A is part of the Microsoft Azure platform, which provides a comprehensive set of tools and services for building, training, and deploying machine learning models at scale . Azure is known for its scalability, flexibility, and dependability, making it suitable for companies of all sizes .Molecular Structure Analysis
Azure has been used for molecular dynamics simulations, which could unlock the development of new materials, new drugs, and more efficient batteries . Azure provides the latest in high-performance computing, allowing scientists to rapidly deploy and execute complex simulations of the structure and dynamics of macromolecules .Chemical Reactions Analysis
Azure has been used to accelerate innovation in computational chemistry. For instance, an automated workflow called AutoRXN was developed to leverage the scale of Azure to transform R&D processes in quantum chemistry and materials science . This workflow has achieved a 30 times acceleration and 10 times cost reduction for the simulation of a catalytic chemical reaction .Physical And Chemical Properties Analysis
This compound is a green to dark brown powder with a density of 1.776 . It has an absorbance peak at 623 nm .科学研究应用
在 Azure 上进行分布式计算
Microsoft Azure 已被评估为执行科学研究中计算应用程序的平台的适用性。研究表明,Azure 可以有效地处理 CPU 密集型应用程序的动态水平扩展和分布式执行,使其成为计算应用程序的理想平台。这对于令人尴尬的并行问题尤其有益,因为 Azure 与分布式任务库 (DTL) 等工具结合使用,简化了此类任务的加速。从生物信息学到光线追踪的应用程序已在 Azure 上成功实施,展示了其支持各种科学计算需求的能力 (Wiewiura, Malawski, & Piwowar, 2015)。
用于数据密集型科学研究的云平台
云计算的出现对数据密集型科学研究产生了重大影响。AzureBlast,一个关于 BLAST 算法的云实现案例研究,突出了云在科学中的潜力。该研究不仅评估了 Microsoft Azure 等云平台在科学应用程序中的计算效率和可扩展性,还讨论了管理大规模并行性和数据量方面的最佳实践。这证明了 Azure 在科学中的适用性,尤其是对于数据密集型计算任务 (Lu, Jackson, & Barga, 2010)。
大数据存储和处理
Azure 云在解决科学研究中的大数据挑战中发挥了至关重要的作用。在 Azure 上进行的规模化实验揭示了该平台有效管理大量数据的强大功能,为大数据应用程序提供了关键的基础设施。Azure 与科学应用程序的集成使研究人员能够将通过传统科学范式获得的知识与大量多学科数据统一起来,从而促进了数据驱动科学的新时代 (Tudoran, Costan, Antoniu, & Brasche, 2014)。
增强科学工作流
Azure 在增强科学工作流方面发挥了重要作用,实现了复杂计算任务的无缝执行。该平台支持科学工作流的部署,促进了高效的数据管理和处理。例如,Live ANDES,一个移动云共享工作空间,利用 Azure 通过管理观测生成的大量数据来促进公民科学和野生动物保护。此应用程序展示了 Azure 处理海量数据集和支持协作科学研究工作的能力 (Bonacic, Neyem, & Vásquez, 2015)。
基于云的符号数字计算
符号数字计算的云服务平台 SNC 举例说明了在科学计算中利用 Azure 等云服务。通过使用户能够将任务描述为符号表达式并采用即时 (JIT) 编译,SNC 利用云平台显著提高了各种科学领域的符号数字计算应用程序的性能。这种方法展示了云通过提供强大的计算能力、按需配置和跨平台互操作性来革新科学计算的潜力 (Zhang, Liu, & Qiu, 2018)。
作用机制
安全和危害
未来方向
Azure is expected to continue redefining the cloud technology landscape. Key developments include Azure Arc enabling more flexible hybrid cloud management, the emerging influence of Azure Quantum in mainstream computing, and the amplified integration of Artificial Intelligence and Machine Learning within business analytics . Azure’s commitment to sustainable operations and heightened security measures paves the way for an eco-friendly, safe digital future .
Relevant Papers A detailed study of the Azure platform and its cognitive services was conducted, providing insights into the prelude to the Azure framework . Another paper discussed the future scope of Microsoft Azure, highlighting trends such as increased adoption of serverless computing, expansion of IoT capabilities, enhanced security and privacy features, and advancements in quantum computing .
属性
IUPAC Name |
(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALREUIWICQLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040157 | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Giemsa's stain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |
| Record name | Azure A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azuresin [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giemsa's stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZURE A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Giemsa's stain | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Giemsa's stain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azure A interact with cerebroside sulfate, and what are the downstream effects of this interaction?
A1: this compound displays a high affinity for sulfolipids, including cerebroside sulfate. [] Research suggests that this compound binding to cerebroside sulfate, located near opiate receptor sites, may interfere with morphine binding, leading to altered opiate activity. This is supported by studies using this compound injections and "Jimpy" mice, a mutant model deficient in brain sulfatides. Both models showed decreased sensitivity to morphine, suggesting cerebroside sulfate plays a role in morphine binding and its analgesic effects. []
Q2: How does this compound affect the electrochemical polymerization process?
A2: Rotating ring-disk electrode (RRDE) experiments demonstrate that this compound undergoes a two-step electrochemical polymerization process. First, this compound is oxidized, generating a positively charged intermediate detectable at the ring electrode. [] This intermediate then undergoes polymerization. The collection efficiency of this intermediate increases with a decreasing ring potential and increasing rotation rate, suggesting its positive charge and relative instability. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided excerpts don't explicitly state this compound's molecular formula and weight, these details are readily available from chemical databases like PubChem and ChemSpider.
Q4: What spectroscopic techniques are used to characterize this compound and its interactions?
A4: Researchers employ various spectroscopic techniques to study this compound, including:
- UV-Vis Spectrophotometry: Used to monitor this compound concentration changes during photocatalytic degradation studies and assess its interaction with molecules like heparin and bovine serum albumin (BSA). [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Provides insights into the elemental composition and chemical states of this compound within polymer films and its interactions with anions. []
- Fluorescence Spectroscopy: Utilized to investigate this compound's binding interactions with poly(A) and BSA, determining binding constants and quenching mechanisms. [, ]
- Circular Dichroism (CD) Spectroscopy: Employed to study the structural changes induced in poly(A) and BSA upon interaction with this compound. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups involved in the interaction of this compound with BSA and Zea Mays biomass. [, ]
Q5: How does the presence of chloroform affect the properties of poly(this compound) films?
A5: Chloroform significantly influences the electrochemical properties and morphology of poly(this compound) films. [] Cyclic voltammetry, quartz crystal microbalance, and electrochemical impedance spectroscopy reveal that chloroform alters the electropolymerization efficiency and surface morphology of the polymer. [] This modified polymer surface, influenced by both chloroform and DNA, contributes to the sensor's ability to distinguish between different DNA states. []
Q6: Can this compound function as an electron shuttle in microbial fuel cells (MFCs), and what makes it suitable for this purpose?
A6: Yes, this compound, along with other thionine-associated dyes like Azure C, can function as electron shuttles (ESs) in microbial fuel cells. [] The presence of an iminium group, –N(CH3)2 or –N(CH3)H, in their structure facilitates electron transport, making them more effective than compounds with just a –NH2 group. [] This property makes these dyes promising stimulants in MFCs for bioelectricity generation and enhanced biodegradation of organics in dye-bearing wastewater treatment. []
Q7: How is molecular docking used to understand the interaction of this compound with biological targets?
A7: Molecular docking studies are employed to predict the binding affinity and preferred binding sites of this compound with biomolecules like bovine serum albumin (BSA). [] These simulations provide insights into the binding interactions, including hydrogen bonding and hydrophobic interactions, that contribute to the overall affinity and stability of the this compound-BSA complex. []
Q8: What is the inherent toxicity of this compound and other phenothiazinium dyes in the dark?
A9: Even in the absence of light, phenothiazinium dyes, including this compound, exhibit inherent toxicity against bacteria like E. coli. [] Their minimum lethal concentrations (MLCs) in dark conditions vary depending on the specific dye. []
Q9: What insights into the potential toxicity of this compound are revealed through its interaction with bovine serum albumin (BSA)?
A10: The binding study of this compound with BSA offers insights into its potential toxicity. [] Although this compound exhibits weaker binding affinity to BSA compared to its analogs Azure B and C, the interaction is still significant. [] This binding can interfere with BSA's normal physiological roles, potentially leading to toxicity. [] Further research is needed to fully elucidate this compound's toxicological profile.
Q10: What is the efficacy of using TiO2-based photocatalytic methods for the degradation of this compound in wastewater?
A11: TiO2-based photocatalytic methods, especially when combined with ultrasound (TiO2 + UV + US), demonstrate high efficacy in degrading this compound dye in wastewater. [] This method achieves almost complete degradation within 60 minutes. [] The degradation rate is influenced by factors like pH, temperature, and initial dye concentration. [] This research highlights the potential of TiO2-based sonophotocatalysis as an effective method for treating this compound-contaminated wastewater. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)










![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)